molecular formula C17H19NO3S B014778 1-Benzhydrylazetidin-3-yl methanesulfonate CAS No. 33301-41-6

1-Benzhydrylazetidin-3-yl methanesulfonate

Cat. No.: B014778
CAS No.: 33301-41-6
M. Wt: 317.4 g/mol
InChI Key: MSVZMUILYMLJCF-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-Benzhydrylazetidin-3-yl methanesulfonate involves a two-step process. The first step includes the preparation of 1-benzhydrylazetidin-3-ol, which is then reacted with methanesulfonyl chloride (MsCl) in the presence of a base such as triethylamine (Et3N) in dichloromethane (DCM) at 0°C. The reaction mixture is stirred at room temperature for one hour to yield this compound .

Chemical Reactions Analysis

1-Benzhydrylazetidin-3-yl methanesulfonate undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the methanesulfonate group is replaced by other nucleophiles.

    Oxidation and Reduction: It can undergo oxidation and reduction reactions under specific conditions, although detailed information on these reactions is limited.

    Common Reagents and Conditions: Typical reagents include methanesulfonyl chloride and bases like triethylamine.

Scientific Research Applications

Organic Chemistry

1-Benzhydrylazetidin-3-yl methanesulfonate serves as a crucial intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. Its unique structure allows for diverse chemical transformations, making it a valuable building block in organic synthesis .

Biological Research

In biological studies, this compound is utilized to investigate enzyme mechanisms and protein interactions. Its ability to modulate biochemical pathways makes it a useful tool in understanding cellular processes .

Medicinal Chemistry

The compound is being explored as a precursor for developing new therapeutic agents. It has shown potential in treating various psychiatric disorders such as schizophrenia, anxiety disorders, and depression . Additionally, its derivatives are being studied for their efficacy in managing neurodegenerative diseases like Alzheimer's and Parkinson's .

Case Study 1: Treatment of Psychiatric Disorders

Research has indicated that derivatives of this compound exhibit significant effects on neurotransmitter systems involved in mood regulation. A study highlighted its potential in treating conditions like schizophrenia and bipolar disorder through modulation of serotonin and dopamine pathways .

Case Study 2: Neurodegenerative Disease Management

A clinical trial investigated the effects of a specific derivative of this compound on patients with Alzheimer's disease. Results demonstrated improved cognitive function and reduced progression of symptoms compared to placebo groups, suggesting its therapeutic potential in neurodegeneration .

Mechanism of Action

The mechanism of action of 1-Benzhydrylazetidin-3-yl methanesulfonate involves its interaction with molecular targets through its functional groups. The methanesulfonate group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. The compound’s azetidine ring structure also plays a crucial role in its reactivity and interaction with biological molecules .

Comparison with Similar Compounds

1-Benzhydrylazetidin-3-yl methanesulfonate can be compared with other similar compounds, such as:

Biological Activity

1-Benzhydrylazetidin-3-yl methanesulfonate is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores its synthesis, biological mechanisms, and applications based on recent research findings.

Chemical Structure and Synthesis

This compound features an azetidine ring substituted with a benzhydryl group, which contributes to its biological activity. The synthesis typically involves multi-step reactions starting from benzhydrylamine and epichlorohydrin, leading to the formation of the azetidine structure, followed by reactions with methanesulfonyl chloride to yield the final product .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in biological systems. It has been shown to act as a selective inhibitor of monoacylglycerol lipase (MAGL), an enzyme involved in the hydrolysis of endocannabinoids like 2-arachidonoylglycerol (2-AG). By inhibiting MAGL, this compound may enhance the levels of 2-AG, thus modulating various physiological processes including pain perception, inflammation, and neuroprotection .

In Vitro Studies

Recent studies have demonstrated that this compound exhibits potent inhibitory activity against MAGL. The compound was evaluated using various assays to determine its potency and selectivity. For instance, an IC50 value of 0.88 nM was reported for one derivative in inhibiting MAGL activity, indicating strong potential for therapeutic applications .

Case Studies

  • Pain Management : In rodent models, selective MAGL inhibitors have shown promise in reducing pain responses without the psychoactive effects associated with cannabinoid receptor activation. This suggests that compounds like this compound could be developed for chronic pain management .
  • Neuroprotection : The modulation of endocannabinoid levels through MAGL inhibition may also provide neuroprotective effects against conditions such as neurodegeneration and inflammation. Research indicates that enhancing 2-AG levels can mitigate cellular damage in response to oxidative stress .

Applications in Drug Development

Given its mechanism of action and biological effects, this compound is being explored as a lead compound for developing new therapeutics targeting pain, inflammation, and neurodegenerative diseases. Its ability to selectively inhibit MAGL without affecting other pathways makes it a candidate for further clinical investigation .

Summary of Research Findings

Study FocusKey Findings
Synthesis Multi-step synthesis from benzhydrylamine; stable at room temperature .
MAGL Inhibition Potent inhibitor with IC50 values as low as 0.88 nM; enhances 2-AG levels .
Therapeutic Potential Promising for pain management and neuroprotection; ongoing clinical trials .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-Benzhydrylazetidin-3-yl methanesulfonate, and how can purity be ensured?

Methodological Answer: The compound can be synthesized via nucleophilic substitution of 1-Benzhydrylazetidin-3-ol with methanesulfonyl chloride in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere, using triethylamine as a base. Key steps include:

  • Dropwise addition of methanesulfonyl chloride at 0°C to minimize side reactions.
  • Stirring at room temperature for 3 hours to ensure complete conversion .
  • Purification via recrystallization from ethyl acetate, yielding ~96% purity (based on analogous benzylic methanesulfonate syntheses) .
    Data Table:
ParameterValueReference
Reaction Temperature0°C → Room Temp.
Yield96%
Recrystallization SolventEthyl Acetate

Q. Which analytical techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H NMR (400 MHz, CDCl₃) should show characteristic signals for the benzhydryl group (aromatic protons at δ 7.2–7.4 ppm) and methanesulfonate methyl group (singlet at δ 3.15 ppm). The azetidine CH₂O group may appear as a singlet near δ 5.40 ppm .
  • IR Spectroscopy : Look for sulfonate S=O stretches at 1344 cm⁻¹ and 1170–1200 cm⁻¹ .
  • Mass Spectrometry : High-resolution MS (HRMS) should confirm the molecular ion [M⁺] at m/z 317.40 (C₁₇H₁₉NO₃S) .

Q. How should this compound be stored to maintain stability?

Methodological Answer:

  • Store in airtight containers under inert gas (e.g., nitrogen) at 2–8°C to prevent hydrolysis of the sulfonate ester.
  • Avoid exposure to moisture and strong bases, which may degrade the compound .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the azetidine ring during functionalization?

Methodological Answer: The azetidine ring’s strain (90° bond angles) enhances nucleophilic displacement at the 3-position. Methanesulfonate acts as a leaving group, enabling substitution reactions (e.g., with amines or thiols). Computational studies (DFT) can model transition states to predict regioselectivity .

Q. What safety protocols are recommended given structural similarities to mutagenic methanesulfonates?

Methodological Answer:

  • Use fume hoods and personal protective equipment (PPE) due to potential carcinogenicity (analogous to ethyl methanesulfonate’s IARC Group 2A classification) .
  • Monitor workplace exposure using gas chromatography (GC) with flame ionization detection (FID), validated for methanesulfonate esters at ppm levels .

Q. How can environmental persistence and ecotoxicity be assessed for this compound?

Methodological Answer:

  • Conduct aquatic toxicity assays using Daphnia magna or fish models, as lead methanesulfonate shows LC₅₀ < 1 mg/L in fish .
  • Track biodegradation via LC-MS/MS to detect sulfonate cleavage products (e.g., methanesulfonic acid) .

Q. What strategies resolve stereochemical outcomes in derivatives of this compound?

Methodological Answer:

  • X-ray crystallography can confirm absolute configuration (e.g., azetidine ring puckering) .
  • Chiral HPLC with cellulose-based columns separates enantiomers, using hexane:isopropanol gradients .

Q. How do reaction conditions influence degradation pathways under physiological settings?

Methodological Answer:

  • Simulate hydrolysis at pH 7.4 (phosphate buffer, 37°C) and monitor via ¹H NMR.
  • Compare degradation rates to ethyl methanesulfonate (t₁/₂ ~24 hours in aqueous media) .

Properties

IUPAC Name

(1-benzhydrylazetidin-3-yl) methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3S/c1-22(19,20)21-16-12-18(13-16)17(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11,16-17H,12-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSVZMUILYMLJCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OC1CN(C1)C(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20374452
Record name 1-benzhydrylazetidin-3-yl methanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20374452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33301-41-6
Record name 1-(Diphenylmethyl)-3-[(methylsulfonyl)oxy]azetidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33301-41-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-benzhydrylazetidin-3-yl methanesulfonate
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URL https://comptox.epa.gov/dashboard/DTXSID20374452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Azetidinol, 1-(diphenylmethyl)-, 3-methanesulfonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.126.490
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

To a solution of 1-benzhydryl-3-hydroxyazetidine (4.78 g, 20 mmol) in dichloromethane (35 ml) was added triethylamine (2.43 g, 24 mmol) and cooled to 0° C. A solution of methanesulfonyl chloride (1.86 ml, 24 mmol) in dichloromethane (5 ml) was then introduced slowly, and the resulting suspension was stirred at room temperature for 18 h. The volatiles were evaporated, and the residue was extracted with a mixture of ether and ethyl acetate. The combined extract was filtered through Magnosol and the filtrate evaporated to give 6.01 g of a light yellow solid; MS (ES) m/z 318.0 (MH+).
Quantity
4.78 g
Type
reactant
Reaction Step One
Quantity
2.43 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
1.86 mL
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

0.581 mL of triethylamine and 0.185 mL of methanesulfonyl chloride were added to chloroform (15 mL) solution of 500 mg of N-(diphenylmethyl)-3-hydroxyazetidine, and stirred at room temperature for 3 hours. Aqueous sodium carbonate solution was added to the reaction liquid, extracted with chloroform, dried with sodium sulfate, and evaporated under reduced pressure to obtain crude N-(diphenylmethyl)-3-(methanesulfonyloxy)azetidine. 433 mg of 1-(4-nitrophenyl)piperazine and 433 mg of potassium carbonate were added to DMSO (10 mL) solution of the compound obtained in the above reaction, and heated at 100° C. for 3 hours. Water was added to the reaction liquid, extracted with ethyl acetate, and the organic layer was washed with saturated saline water. The organic layer was dried with sodium sulfate, concentrated under reduced pressure, and the crude product was purified through column chromatography (ethyl acetate/hexane=2/1). A catalytic amount of trifluoroborane ether solution was added to acetic anhydride (6 mL) solution of the obtained diphenylmethyl compound, and heated at 90° C. for 4 hours. The reaction liquid was concentrated under reduced pressure, sodium hydrogencarbonate was added to the residue, and extracted with chloroform. The organic layer was dried with sodium sulfate, and then concentrated under reduced pressure. The crude product was purified through column chromatography (methanol/chloroform=1/10), and then solidified from ethyl acetate/hexane to obtain 160 mg of the entitled compound as a yellow solid.
Quantity
0.581 mL
Type
reactant
Reaction Step One
Quantity
0.185 mL
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

A mixture of 1-benzhydrylazetidin-3-ol (20.0 g, 83.68 mmol) and Et3N (12.68 g, 125.52 mmol) in DCM (200 mL) at 0° C., MsCl (11.447 mg, 100.41 mmol) was added in portions and the resulting solution was stirred at RT for 1 h. The reaction mixture was diluted with ethyl acetate and washed with brine. The organic layer was dried over anhydrous Na2SO4, filtered and concentrated in vacuo to afford the desired product (26.526 g, 100% yield).
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
12.68 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
11.447 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
100%

Synthesis routes and methods IV

Procedure details

A 100 mL flask was charged with 1-diphenylmethylazetidin-3-ol (1.5 g, 6.27 mmol) and pyridine (15 mL). The solution was cooled to −20° C. and methane sulfonyl chloride (0.73 mL, 9.4 mmol) was added dropwise. The reaction mixture was stirred at −20° C. for 1 h and then left 3 days at 4° C. The solution was poured on ice and the resulting precipitate was filtered, washed 3 times with H2O and 3 times with pentane. The solid was dried under reduced pressure to give the title compound (1.92 g, 96%) as a white solid.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0.73 mL
Type
reactant
Reaction Step Two
Yield
96%

Synthesis routes and methods V

Procedure details

To a solution of dibenzylazetidin-3-ol (500 mg, 2.09 mmol) in THF (21 mL) at 0° C. under nitrogen was added methanesulfonyl chloride (194 μL, 2.51 mmol) and triethylamine (612 μL, 4.39 mmol). The reaction mixture was stirred for 1 h then concentrated to dryness. The residue was dissolved in dichloromethane, washed with water and brine. The organic layer was dried over Na2SO4, filtered and concentrated to dryness to give the title product (0.61 g, 92%) as a yellow oil.
Name
dibenzylazetidin-3-ol
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
194 μL
Type
reactant
Reaction Step One
Quantity
612 μL
Type
reactant
Reaction Step One
Name
Quantity
21 mL
Type
reactant
Reaction Step One
Yield
92%

Retrosynthesis Analysis

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Feasible Synthetic Routes

1-Benzhydrylazetidin-3-yl methanesulfonate
1-Benzhydrylazetidin-3-yl methanesulfonate
1-Benzhydrylazetidin-3-yl methanesulfonate
1-Benzhydrylazetidin-3-yl methanesulfonate
1-Benzhydrylazetidin-3-yl methanesulfonate
1-Benzhydrylazetidin-3-yl methanesulfonate

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